tert-Butyl 4-{5-cyano-[2,2'-bipyridin]-6-yl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate: is a complex organic compound that features a bipyridine core with a cyano group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the bipyridine core. The bipyridine core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated bipyridine under palladium catalysis . The cyano group is introduced via a nucleophilic substitution reaction, and the piperazine ring is incorporated through a nucleophilic addition reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, can also enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which can be utilized in catalysis and material science .
Biology and Medicine: Its unique structure allows for the development of novel therapeutic agents targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals .
Mechanism of Action
The mechanism by which tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate exerts its effects involves its interaction with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can participate in various catalytic processes, such as cross-coupling reactions, by facilitating the transfer of electrons and stabilizing reaction intermediates .
Comparison with Similar Compounds
- 4,4’-Di-tert-butyl-2,2’-bipyridine-6-N-cyanocarboxamidine
- 4,4’-Dimethoxy-2,2’-bipyridine
- Pyridine-2,6-bis(carboximidamide) dihydrochloride
Uniqueness: tert-Butyl 4-{5-cyano-[2,2’-bipyridin]-6-yl}piperazine-1-carboxylate is unique due to the presence of the piperazine ring and the tert-butyl group, which enhance its stability and solubility. These structural features make it a versatile ligand in coordination chemistry and a valuable building block in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-20(2,3)27-19(26)25-12-10-24(11-13-25)18-15(14-21)7-8-17(23-18)16-6-4-5-9-22-16/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYAQKICBPBLQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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